molecular formula C22H33NO3 B1196341 Napelline

Napelline

Cat. No.: B1196341
M. Wt: 359.5 g/mol
InChI Key: AZAZKLKDEOMJBJ-BOPAMEKVSA-N
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Description

Napelline is a diterpenoid alkaloid isolated from the plant Aconitum kusnezoffii, a widely-cultivated herbaceous perennial known for its toxicity and historical use in traditional medicine . This compound is part of a larger class of natural products known for their complex structures and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of napelline involves several intricate steps. One notable method is the Zhao/Ma synthesis, which begins with the TADDOL-catalyzed addition of methacrolein to a diene, followed by a series of reactions including hydrolysis, nitrile formation, and intramolecular Mannich cyclization . Another approach involves the stereospecific synthesis of a triketolactam intermediate, which is then converted to this compound through a series of rearrangements and reductions .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. Most production methods are confined to laboratory settings and focus on total synthesis from simpler organic compounds.

Chemical Reactions Analysis

Types of Reactions: Napelline undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the Zhao/Ma synthesis involves oxidative cyclization and reduction steps .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include methacrolein, TADDOL, and lithium aluminum hydride (LiAlH4). Reaction conditions often involve specific temperature controls and the use of catalysts to facilitate complex cyclizations and rearrangements .

Major Products: The major products formed from these reactions are intermediates that eventually lead to the formation of this compound. These include diketones, enones, and triketones, which are crucial for the final cyclization steps .

Scientific Research Applications

Glioblastoma Multiforme

Recent studies have investigated the effects of napelline on glioblastoma multiforme, a highly aggressive brain tumor. One study demonstrated that this compound induced significant cytotoxicity in U-87 MG glioma cells. The findings indicated that treatment with this compound resulted in the up-regulation of 50 genes and down-regulation of 13 genes associated with apoptosis and cell proliferation pathways. Notably, this compound exhibited higher anticancer activity compared to talatisamine, another compound derived from Aconitum .

Leukemia

Another promising application of this compound is its inhibitory effect on leukemia cells. Research focused on 12-epi-napelline revealed that it effectively reduced the viability of K-562 and HL-60 leukemia cells. The mechanism involved cell cycle arrest in the G0/G1 phase and increased apoptosis rates. The study also highlighted changes in protein expression related to apoptosis, such as downregulation of Bcl-2 and upregulation of cleaved caspases .

Case Study 1: Glioblastoma Treatment

In a controlled study involving U-87 MG cells treated with varying concentrations of this compound, researchers observed a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in both early and late apoptotic cells following treatment with this compound, indicating its potential as a chemotherapeutic agent for glioblastoma .

Case Study 2: Leukemia Cell Proliferation

A study utilizing a K-562 tumor model demonstrated that intraperitoneal administration of 12-epi-napelline significantly reduced tumor size over a 14-day period. The treatment led to notable decreases in tumor burden and alterations in protein expression associated with cell survival and apoptosis .

Comparative Data Table

The following table summarizes key findings from studies on this compound's applications:

Study Cancer Type Mechanism Key Findings
U-87 MG Glioma CellsGlioblastomaApoptosis inductionUp-regulation of 50 genes; significant cytotoxicity
K-562 and HL-60 Leukemia CellsLeukemiaCell cycle arrest; apoptosisReduced cell viability; tumor size decrease

Comparison with Similar Compounds

Napelline is part of a group of diterpenoid alkaloids that include compounds like aconitine, songorine, and talatisamine . Compared to these compounds, this compound exhibits unique biological activities, such as higher anticancer activity compared to talatisamine . Its structural complexity and specific interactions with molecular targets distinguish it from other similar alkaloids.

List of Similar Compounds:
  • Aconitine
  • Songorine
  • Talatisamine
  • Dehydrothis compound
  • 12-epi-Napelline

Biological Activity

Napelline, a diterpenoid alkaloid derived from the plant Aconitum, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and cardiotoxicity. This article provides a comprehensive overview of the biological activity of this compound, including its anticancer effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

Chemical Composition : this compound is classified as a diterpenoid alkaloid and is one of the significant alkaloids found in Aconitum species. It is structurally related to other alkaloids such as aconitine and mesaconitine, which have been studied for their pharmacological properties .

Anticancer Activity

Recent studies have highlighted this compound's potential as an anticancer agent, particularly against glioblastoma multiforme. A study investigating its effects on U-87 MG glioma cells demonstrated that this compound exhibits significant cytotoxicity and induces apoptosis in cancer cells.

Key Findings

  • Gene Expression Modulation : this compound treatment resulted in the up-regulation of 50 genes and down-regulation of 13 genes associated with various cellular processes including apoptosis and oxidative stress response .
  • Cell Viability : The MTS assay indicated that higher concentrations (800–1000 μg/mL) of this compound significantly reduced cell viability over 24 and 48 hours. The calculated LC50 (lethal concentration for 50% of cells) for this compound was approximately 757.358 μg/mL .
  • Apoptotic Effects : Flow cytometry analysis using Annexin V-FITC revealed that this compound increased both early (from 0.285% to 4.305%) and late apoptotic cells (from 0.2% to 1.02%) compared to control cells .

Table 1: Summary of Anticancer Effects

ParameterThis compound (μg/mL)Effect Observed
Gene Up-regulation50Modulation of apoptosis-related genes
Gene Down-regulation13Inhibition of survival pathways
Cell Viability (24h incubation)800-1000Significant reduction
LC50757.358Lethal concentration
Early Apoptotic Cells (%)Control: 0.285Increased to 4.305
Late Apoptotic Cells (%)Control: 0.2Increased to 1.02

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Oxidative Stress : this compound treatment did not significantly alter total antioxidant status (TAS) levels but increased total oxidative status (TOS) at higher concentrations, suggesting a potential role in modulating oxidative stress within cancer cells .
  • Signaling Pathways : The expression analysis indicated that this compound affects several signaling pathways related to apoptosis, DNA damage repair, and oxidative stress response, highlighting its potential as a chemotherapeutic agent .

Case Studies on Toxicity

Despite its therapeutic potential, this compound is also associated with toxicity, particularly in cases of aconite poisoning. A notable case involved a patient suffering from severe cardiovascular instability due to an intentional overdose of aconite-containing substances, which include this compound .

Clinical Implications

  • Cardiotoxicity : The case report highlighted severe bradycardia and hypotension in the patient, necessitating intensive care management and monitoring for cardiac function .
  • Management Strategies : Effective management strategies included intubation and administration of medications such as amiodarone and noradrenaline to stabilize cardiovascular function.

Q & A

Q. What experimental methodologies are recommended for isolating and purifying Napelline from natural sources?

Basic Research Focus
Isolation of this compound requires a combination of solvent extraction, column chromatography (e.g., silica gel or HPLC), and spectroscopic validation (NMR, MS). Key steps include:

  • Plant Material Preparation : Use dried Aconitum roots, homogenized in methanol or ethanol for alkaloid extraction .
  • Chromatographic Separation : Employ gradient elution with polar/non-polar solvent systems to resolve this compound from co-occurring diterpenoid alkaloids .
  • Purity Validation : Quantify isolated compounds via HPLC-UV at 254 nm and confirm structural integrity with 1^1H/13^13C NMR .

Q. How can researchers design in vitro assays to evaluate this compound’s pharmacological activity while minimizing cytotoxicity?

Advanced Research Focus
To study pharmacological effects (e.g., neurotoxicity or cardiotoxicity):

  • Cell Line Selection : Use SH-SY5Y (neuronal) or H9c2 (cardiac) cells, ensuring species-specific relevance .
  • Dose-Response Curves : Apply concentrations (0.1–100 µM) with controls (e.g., verapamil for calcium channel blocking) to assess IC50_{50} values .
  • Cytotoxicity Mitigation : Pre-test viability via MTT assay and use serum-free media during exposure to reduce nonspecific binding .

Q. What analytical techniques are most robust for resolving structural ambiguities in this compound derivatives?

Basic Research Focus
For structural elucidation:

  • X-ray Crystallography : Resolve stereochemistry of the diterpenoid core using single-crystal diffraction .
  • 2D NMR (COSY, NOESY) : Map proton-proton correlations to confirm ring junctions and substituent orientations .
  • High-Resolution MS : Differentiate between isomers (e.g., C22_{22}H33_{33}NO3_3 vs. C22_{22}H33_{33}NO4_4) with <2 ppm mass accuracy .

Q. How should researchers address contradictions in reported LD50_{50}50​ values of this compound across preclinical studies?

Advanced Research Focus
Discrepancies in toxicity data often stem from:

  • Species-Specific Sensitivity : Compare murine vs. canine models, noting metabolic differences in cytochrome P450 enzymes .
  • Administration Routes : Oral vs. intravenous delivery alters bioavailability; standardize protocols per OECD Guideline 423 .
  • Meta-Analysis : Use PRISMA frameworks to systematically evaluate bias in historical datasets and identify confounding variables (e.g., impurities in isolates) .

Q. What computational strategies are effective for predicting this compound’s interaction with sodium ion channels?

Advanced Research Focus
To model mechanism of action:

  • Molecular Docking : Use AutoDock Vina with Nav1.5 channel structures (PDB ID: 6UZ3) to identify binding sites .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-channel complexes under physiological conditions .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and validate with patch-clamp electrophysiology .

Q. How can researchers optimize extraction yields of this compound while ensuring ecological sustainability?

Basic Research Focus
Balancing efficiency and sustainability:

  • Green Solvents : Replace chloroform with cyclopentyl methyl ether (CPME) for lower environmental impact .
  • Ultrasound-Assisted Extraction (UAE) : Reduce processing time by 40% and solvent use by 25% compared to Soxhlet .
  • Plant Cultivation Ethics : Partner with botanical gardens for sustainable Aconitum sourcing, adhering to CITES Appendix II guidelines .

Q. What statistical approaches are recommended for analyzing dose-dependent neurotoxic effects of this compound in vivo?

Advanced Research Focus
For preclinical neurotoxicity studies:

  • Mixed-Effects Models : Account for inter-subject variability in rodent cohorts using R or Python’s statsmodels .
  • Longitudinal Data Analysis : Apply repeated-measures ANOVA to track neurodegeneration markers (e.g., tau protein) over time .
  • Power Analysis : Use G*Power to determine minimum sample sizes (α=0.05, β=0.2) for detecting ≥20% effect sizes .

Q. How can NMR spectral data of this compound be standardized to improve cross-study reproducibility?

Basic Research Focus
To mitigate spectral variability:

  • Internal Standards : Add 0.03% TMS (tetramethylsilane) in CDCl3_3 for chemical shift calibration .
  • Parameter Harmonization : Standardize relaxation delays (D1 ≥5×T1_1) and temperature (25°C) across labs .
  • Data Sharing : Upload raw FID files to public repositories (e.g., Zenodo) with metadata on probe type and field strength .

Q. What in silico tools are most reliable for predicting the ADMET profile of this compound analogs?

Advanced Research Focus
For drug-likeness assessments:

  • SwissADME : Predict bioavailability, BBB permeability, and CYP450 inhibition .
  • ProTox-II : Estimate acute toxicity (e.g., hepatotoxicity) using organ-specific classifiers .
  • FASTpk : Simulate pharmacokinetic parameters (t1/2_{1/2}, Cmax_{max}) from molecular descriptors .

Q. How should researchers design a blinded, placebo-controlled study to evaluate this compound’s analgesic efficacy?

Advanced Research Focus
For ethical and rigorous trials:

  • Randomization : Use block randomization (n=6 per block) to allocate treatments (this compound, placebo, positive control) .
  • Double-Blinding : Encapsulate compounds in identical gelatin capsules; assign codes via REDCap .
  • Endpoint Selection : Combine von Frey filament tests (mechanical allodynia) with serum cytokine profiling (IL-6, TNF-α) .

Q. Methodological Notes

  • Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) for therapeutic studies and FINER (Feasible, Interesting, Novel, Ethical, Relevant) for question validation .
  • Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
  • Conflict Resolution : Use PRISMA for systematic reviews and GRADE for evidence quality assessment in contradictory studies .

Properties

Molecular Formula

C22H33NO3

Molecular Weight

359.5 g/mol

IUPAC Name

(1R,2R,4S,5S,7R,8R,9R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol

InChI

InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13-,14-,15+,16+,17-,18?,19+,20-,21-,22-/m0/s1

InChI Key

AZAZKLKDEOMJBJ-BOPAMEKVSA-N

SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]56[C@H]4C[C@@H]([C@@H](C5)C(=C)[C@H]6O)O)O)C

Canonical SMILES

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C

Synonyms

napelline

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

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